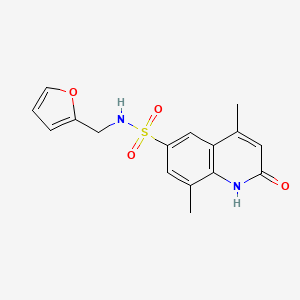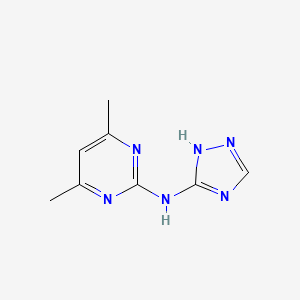
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. This compound is also known as FQ, and it has been synthesized using various methods. The synthesis of FQ is a complex process that involves the use of different reagents and reaction conditions.
Wirkmechanismus
The mechanism of action of FQ involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. FQ has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. FQ has also been shown to inhibit the activity of viral proteases, which are enzymes that are essential for the replication of viruses. This inhibition results in the inhibition of viral replication and the prevention of viral infection.
Biochemical and Physiological Effects:
FQ has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. FQ has also been shown to inhibit the replication of viruses, which results in the prevention of viral infection. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FQ in lab experiments include its high potency and selectivity, which make it a potential candidate for the treatment of various diseases. FQ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. The limitations of using FQ in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities. FQ also has limited solubility in water, which makes it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of FQ. One direction is the development of more efficient and cost-effective methods for the synthesis of FQ. Another direction is the study of the pharmacokinetics and pharmacodynamics of FQ, which will provide a better understanding of its efficacy and safety in humans. The development of FQ analogs with improved potency and selectivity is also a potential direction for future research. Finally, the study of the potential applications of FQ in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an important area for future research.
Synthesemethoden
The synthesis of FQ can be achieved through various methods. One of the most common methods involves the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide in the presence of a catalyst. This reaction results in the formation of FQ. Other methods involve the use of different reagents and reaction conditions, such as the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
FQ has been widely studied for its potential applications in the field of medicine and biology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. FQ has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCALEFYNMCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinesulfonamide, N-(2-furanylmethyl)-1,2-dihydro-4,8-dimethyl-2-oxo- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)


![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)